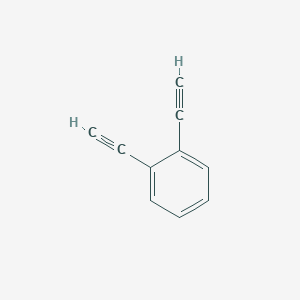![molecular formula C20H24N2O B7809397 1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809397.png)
1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol is a complex organic compound that features a benzimidazole core, a butanol side chain, and a dimethylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The introduction of the 2,5-dimethylbenzyl group can be achieved through Friedel-Crafts alkylation, using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the attachment of the butanol side chain, which can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure of 1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol.
2,5-Dimethylbenzyl derivatives: Compounds with similar substituents on the benzene ring.
Butanol derivatives: Compounds with similar side chains.
Uniqueness
This compound is unique due to the combination of its benzimidazole core, dimethylbenzyl substituent, and butanol side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-4-7-19(23)20-21-17-8-5-6-9-18(17)22(20)13-16-12-14(2)10-11-15(16)3/h5-6,8-12,19,23H,4,7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMCCLUTRFCSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

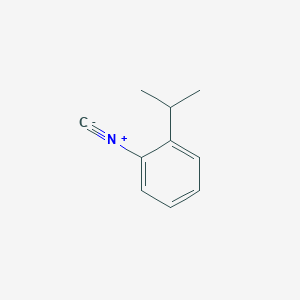

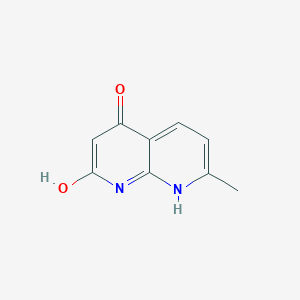
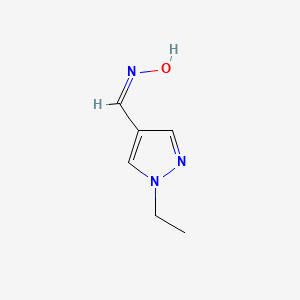
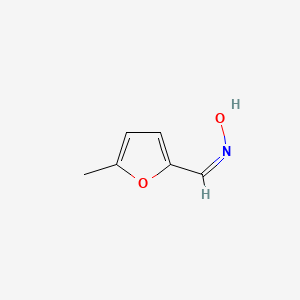
![4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid](/img/structure/B7809364.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7809369.png)
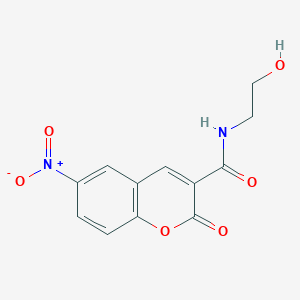
![1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7809388.png)
![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809391.png)
![Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B7809399.png)
![4-Chloro-2-methylbenzo[d]thiazol-5-amine](/img/structure/B7809407.png)
